4-Aminomethyl-6-methyl-pyridazin-3-OL
Overview
Description
“4-Aminomethyl-6-methyl-pyridazin-3-OL” is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazinone ring with an aminomethyl group at the 4th position and a methyl group at the 6th position .Scientific Research Applications
Pharmacological Investigations
Pyridazines like 4-Aminomethyl-6-methyl-pyridazin-3-OL have been described in pharmacological studies. 3,6-Dialkoxy-pyridazines exhibit notable anticonvulsive properties, while 3,6-dihydrazino-pyridazine shares similarities with blood pressure lowering drugs. The sulfaderivative of 3-amino-6-chloro-pyridazine demonstrates excellent anti-bacterial effects (Druey et al., 1954).
Antihypertensive and Antithrombotic Properties
A study on 7-amino and 7-acylamino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones, as rigid congeners of hypotensive 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, revealed significant antihypertensive and antithrombotic effects. The 7-amino and 7-acetylamino derivatives were particularly potent in reducing blood pressure and preventing thrombosis (Cignarella et al., 1986).
Herbicidal Activities
In agriculture, certain 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives exhibit herbicidal activities. Some of these compounds can completely inhibit chlorophyll at specific concentrations and show herbicidal activities comparable to commercial herbicides against dicotyledonous plants (Xu et al., 2008).
Anti-inflammatory Effects and Behavioral Studies
Pyridazinone derivatives, including some 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones, have been studied for their anti-inflammatory effects. Local administration of these derivatives in a mouse model showed significant reduction in paw edema, similar to the effects of known anti-inflammatory drugs. However, different derivatives varied in their side effects, such as hyperalgesia and impact on locomotor activity (Pieretti et al., 2006).
Synthesis and Application in Medicinal Chemistry
The synthesis of pyridazin-3-one derivatives and their application in medicinal chemistry have been explored. These derivatives have potential in various therapeutic areas, given their unique chemical structure and pharmacological properties (Ibrahim & Behbehani, 2014).
Potential in Treating Cognitive Disorders
One study identified a pyridazin-3-one derivative as a lead candidate for treating attentional and cognitive disorders. This compound showed high affinity for certain receptors, excellent pharmaceutical properties for CNS drugs, and minimal metabolism in liver microsomes (Hudkins et al., 2011).
Plant Growth Stimulation
Certain 6-methylpyrimidine-4-ol derivatives, including pyridazine moieties, have shown pronounced stimulating action on plant growth, with activities comparable to known growth stimulants (Yengoyan et al., 2020).
Properties
IUPAC Name |
5-(aminomethyl)-3-methyl-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(3-7)6(10)9-8-4/h2H,3,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDUECHLUUQPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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